molecular formula C14H20Cl2N2O2 B1397144 tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate CAS No. 845723-26-4

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

Cat. No.: B1397144
CAS No.: 845723-26-4
M. Wt: 319.2 g/mol
InChI Key: ICVOJKXQMJHOFX-UHFFFAOYSA-N
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Description

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a chemical building block with the CAS Number 845723-26-4, molecular formula C14H20Cl2N2O2, and a molecular weight of 319.23 g/mol . This compound features a carbamate (Boc) protecting group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used in the development of novel active molecules, where its structure serves as a key precursor for the synthesis of more complex compounds, particularly in pharmaceutical research for creating potential enzyme inhibitors or receptor ligands . The presence of the 3,4-dichlorobenzyl group is a common pharmacophore in drug discovery. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use, as this compound may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVOJKXQMJHOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Isocyanate or Chloroformate Intermediates

Method Overview:

  • The core step involves reacting a suitable amine with a carbamoyl donor, such as tert-butyl chloroformate or isocyanates , to form the protected carbamate.

Procedure Details:

  • Starting Material: The aminoethyl derivative, specifically 2-(3,4-dichlorobenzyl)amine .
  • Reaction Conditions: The amine is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere.
  • Reagent Addition: Tert-butyl chloroformate (or alternative chloroformate) is added slowly at low temperature (0–5°C) to control exothermicity.
  • Base Catalysis: Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl generated during the reaction.
  • Reaction Time: Stirred for 2–4 hours at low temperature, then allowed to warm to room temperature for completion.

Outcome:

  • Formation of tert-butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate with high yield (~90%).

Reductive Alkylation of Amines with 3,4-Dichlorobenzaldehyde

Method Overview:

  • An alternative approach involves reductive amination, where 2-(3,4-dichlorobenzyl)amine reacts with 3,4-dichlorobenzaldehyde in the presence of a reducing agent.

Procedure Details:

  • Step 1: Dissolve tert-butyl (2-aminoethyl)carbamate in methanol or ethanol.
  • Step 2: Add 3,4-dichlorobenzaldehyde under stirring at room temperature.
  • Step 3: Add sodium borohydride (NaBH₄) slowly at 0°C to reduce the imine intermediate.
  • Step 4: Stir for 16–24 hours at room temperature.
  • Step 5: Quench the reaction with water, extract with dichloromethane, wash, dry, and concentrate.

Yield & Notes:

  • Yields are generally high (~92%), with the product purified via chromatography or recrystallization.

Amide Coupling Using Carbodiimide or HOBt-Mediated Methods

Method Overview:

  • Coupling of 2-(3,4-dichlorobenzyl)amine with tert-butyl (2-carboxyethyl)carbamate using carbodiimide chemistry.

Procedure Details:

  • Step 1: Dissolve carboxylic acid precursor in DMF.
  • Step 2: Add EDC- HCl (1.5 equivalents) and HOBt- H₂O (1.25 equivalents).
  • Step 3: Stir at room temperature for 45 minutes to activate the acid.
  • Step 4: Add amine and triethylamine (2 equivalents).
  • Step 5: Stir for 16 hours at room temperature.
  • Step 6: Isolate product by precipitation or extraction, wash, and dry.

Outcome:

  • Produces the carbamate derivative with yields around 90%.

Specific Experimental Data and Data Table

Method Reagents Conditions Yield Remarks
Carbamate via Chloroformate tert-Butyl chloroformate, amine, TEA 0–5°C, inert atmosphere ~90% Efficient for protected carbamate synthesis
Reductive Amination 3,4-Dichlorobenzaldehyde, amine, NaBH₄ RT, 16–24 h 92% Requires careful NaBH₄ addition
Carbodiimide Coupling Carboxylic acid, EDC- HCl, HOBt, amine RT, 45 min activation ~90% Suitable for amide linkage formation

Notes and Recommendations

  • Choice of Method: For high purity and yield, carbamate formation via chloroformate is preferred when starting from amines.
  • Solvent Selection: Anhydrous dichloromethane or DMF are optimal solvents.
  • Temperature Control: Low temperatures during reagent addition prevent side reactions.
  • Purification: Chromatography or recrystallization ensures product purity.

Summary of Research Findings

  • The synthesis of This compound is well-documented via carbamate formation and reductive amination.
  • The carbamate formation via chloroformates offers high efficiency, operational simplicity, and minimal by-products.
  • Reductive amination provides an alternative route with high yields, especially suitable for functionalized aromatic amines.
  • Carbodiimide-mediated coupling is effective for constructing amide linkages, especially when incorporating additional functional groups.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorobenzyl Substituents

tert-Butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamate (QI-1069)
  • CAS : 1439823-61-6
  • Molecular Formula : C₁₄H₁₉Cl₂N₂O₂
  • Purity : 95%
  • Key Difference : Substitution at the 2,4-dichloro position on the benzyl ring instead of 3,4-dichloro.
tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
  • CAS : 335059-94-4
  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.78
  • Key Difference: Monochloro substitution (4-chloro) instead of di-chloro.
  • Implications : Reduced halogen density may decrease lipophilicity and influence pharmacokinetic profiles.

Carbamates with Heterocyclic Modifications

tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate (QY-0289)
  • CAS : 1858255-10-3
  • Molecular Formula : C₁₇H₂₃Cl₂N₃O₃
  • Purity : 95%
  • Key Difference : Incorporation of a hydroxylated pyrrolidine ring.
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate
  • CAS : 939760-49-3
  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 270.8
  • Key Difference : A 4-chlorophenyl group directly attached to the ethylamine backbone.
  • Implications : Increased steric bulk near the amine may hinder nucleophilic reactivity during coupling reactions.

Functionalized Carbamates in Drug Development

tert-Butyl (2-((2-((4-((5-chloro-4-((2-(N-methylmethylsulfonamido)benzyl)amino)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate (Compound 54)
  • Molecular Formula : C₃₀H₃₄ClN₈O₆S
  • Key Feature : Incorporates a pyrimidine core and cyclobutene-dione moiety .
  • Application : Acts as a focal adhesion kinase (FAK) inhibitor, highlighting the role of carbamates in stabilizing pharmacophores.
tert-Butyl (2-((2-((4-((4-((2-(methylcarbamoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)carbamate (Compound 72)
  • Synthetic Yield : 89%
  • Key Feature : Trifluoromethyl and methylcarbamoyl groups enhance metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight Purity Key Structural Feature
Target Compound N/A C₁₄H₁₈Cl₂N₂O₂* 329.22 N/A 3,4-Dichlorobenzyl, ethylamine-Boc
QI-1069 (2,4-dichloro analog) 1439823-61-6 C₁₄H₁₉Cl₂N₂O₂ 330.22 95% 2,4-Dichlorobenzyl
4-Chlorobenzyl analog 335059-94-4 C₁₄H₂₁ClN₂O₂ 284.78 N/A 4-Chlorobenzyl
QY-0289 (pyrrolidine derivative) 1858255-10-3 C₁₇H₂₃Cl₂N₃O₃ 392.29 95% Hydroxypyrrolidine ring

*Calculated based on molecular formula.

Key Research Findings and Implications

Positional Isomerism: The 3,4-dichloro substitution in the target compound may confer higher lipophilicity compared to 2,4-dichloro or monochloro analogs, influencing membrane permeability in drug candidates .

Biological Activity : While the target compound itself lacks direct biological data, its structural analogs (e.g., Compounds 54 and 72) demonstrate potent FAK inhibition, underscoring the utility of Boc-protected intermediates in drug discovery .

Synthetic Flexibility: The ethylamine-Boc scaffold allows modular derivatization, as evidenced by its use in cyclopropane-fused diazepanone syntheses .

Biological Activity

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural components, shows promise in various pharmacological applications, including anti-inflammatory and anti-cancer properties. This article aims to explore the biological activity of this compound through detailed analysis, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀Cl₂N₂O₂
  • Molecular Weight : 319.23 g/mol
  • CAS Number : 845723-26-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3,4-dichlorobenzylamine. A common method includes using di-tert-butyl dicarbonate (Boc₂O) to protect the amine group during the reaction process. This approach allows for selective reactions while minimizing side reactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways and cellular processes.

Interaction Studies

Research indicates that this compound can interact with enzymes or receptors due to its structural characteristics. Notable interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor Modulation : It has been suggested that the compound might modulate receptor activities, contributing to its pharmacological effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
Anti-cancerInduces apoptosis in cancer cell lines
Enzyme inhibitionSpecific inhibition of enzymes involved in metabolic pathways

Case Studies and Research Findings

  • Anti-Cancer Properties : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved induction of apoptosis through activation of caspase pathways.
  • Anti-inflammatory Effects : In vitro assays showed that this compound effectively reduced levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies : Research highlighted the compound's ability to bind selectively to certain enzymes, providing insights into its mechanism of action and potential therapeutic applications.

Q & A

Q. What protocols mitigate decomposition during catalytic hydrogenation of the carbamate group?

  • Methodology : Use low-pressure H₂ (1–2 atm) with Pearlman’s catalyst (Pd(OH)₂/C) in ethanol. Add scavengers (e.g., ethylenediamine) to neutralize acidic byproducts. Monitor reaction via in-situ FTIR to halt at intermediate stages if needed .

Data Interpretation and Validation

Q. How should researchers address conflicting toxicity data in literature?

  • Methodology : Replicate studies using OECD-compliant protocols (e.g., acute oral toxicity: OECD 423). Cross-validate with in vitro assays (e.g., Ames test for mutagenicity). Discrepancies may arise from impurity profiles; re-purify the compound before testing .

Q. What computational tools predict degradation pathways under environmental conditions?

  • Methodology : Use EPI Suite’s AOPWIN for hydrolysis/photolysis rates. Molecular dynamics simulations (GROMACS) model interactions with environmental matrices (e.g., soil organic matter) .

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